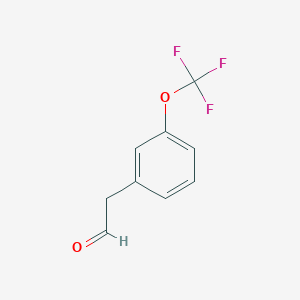

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde

Description

Properties

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQGPRADDZTDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde CAS number 944898-37-7

Topic: 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde (CAS 944898-37-7) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Precision Fluorine Chemistry for Drug Discovery

Executive Summary

This compound (CAS 944898-37-7 ) is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules. It features a phenylacetaldehyde core substituted at the meta-position with a trifluoromethoxy (–OCF₃) group.

In modern medicinal chemistry, this compound serves as a critical "handle" for introducing the –OCF₃ motif—a bioisostere of the chlorine atom or methyl group that significantly modulates lipophilicity (

Chemical Profile & The "Meta-OCF₃" Effect

Identity & Properties

| Parameter | Data |

| CAS Number | 944898-37-7 |

| IUPAC Name | 2-[3-(Trifluoromethoxy)phenyl]acetaldehyde |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

| Storage | 2–8°C, under Argon/Nitrogen (Air sensitive) |

The Fluorine Advantage

The meta-trifluoromethoxy group provides unique pharmacological advantages compared to its non-fluorinated analogs:

-

Conformational Bias: The –OCF₃ group adopts an orthogonal conformation relative to the aromatic ring, influencing the binding pocket fit.

-

Metabolic Blocking: Placing the group at the meta-position blocks metabolic oxidation at a reactive site, extending the half-life (

) of the final drug candidate. -

Lipophilicity: It increases lipophilicity (

), enhancing blood-brain barrier (BBB) penetration for CNS targets.

Synthetic Pathways[3][4]

Due to the susceptibility of phenylacetaldehydes to polymerization and oxidation, in situ preparation or fresh synthesis is recommended. Two robust pathways are detailed below.

Pathway A: Homologation of 3-(Trifluoromethoxy)benzaldehyde (Primary Route)

This route is preferred when starting from the commercially abundant benzaldehyde precursor. It utilizes a Wittig homologation strategy.

Reagents:

-

Starting Material: 3-(Trifluoromethoxy)benzaldehyde (CAS 52771-21-8)

-

Reagent: (Methoxymethyl)triphenylphosphonium chloride

-

Base: Potassium tert-butoxide (KOtBu) or NaHMDS

-

Solvent: Anhydrous THF

Protocol:

-

Ylide Formation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF at 0°C. Dropwise add KOtBu (1.3 equiv, 1M in THF). Stir for 30 min until the solution turns deep red/orange.

-

Wittig Reaction: Cool to -78°C. Add 3-(trifluoromethoxy)benzaldehyde (1.0 equiv) in THF dropwise. Warm to room temperature (RT) and stir for 2–4 hours.

-

Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Dry (MgSO₄) and concentrate to yield the enol ether intermediate.

-

Hydrolysis: Dissolve the enol ether in THF/2N HCl (4:1). Reflux gently or stir at RT for 2 hours to release the aldehyde.

-

Purification: Neutralize with NaHCO₃, extract with DCM, and purify via flash chromatography (Silica, Hex/EtOAc). Note: Store immediately under inert gas.

Pathway B: Oxidation of 2-(3-(Trifluoromethoxy)phenyl)ethanol

This route is ideal if the phenethyl alcohol is available, offering a direct 1-step transformation.

Reagents:

-

Precursor: 2-(3-(Trifluoromethoxy)phenyl)ethanol

-

Oxidant: Dess-Martin Periodinane (DMP) or TEMPO/NaOCl

Protocol (DMP Method):

-

Dissolve the alcohol (1.0 equiv) in DCM (0.1 M).

-

Add Dess-Martin Periodinane (1.1 equiv) and NaHCO₃ (1.5 equiv) at 0°C.

-

Stir at RT for 1–2 hours. Monitor by TLC (aldehyde spot is less polar than alcohol).

-

Quench: Add sat. Na₂S₂O₃/NaHCO₃ (1:1) and stir vigorously until the organic layer is clear.

-

Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for accessing CAS 944898-37-7. Pathway A is preferred for scale; Pathway B for speed.

Reactivity & Applications in Drug Design

The aldehyde functionality is a versatile "warhead" for divergent synthesis.

Reductive Amination (Key Application)

The most common application is coupling with amines to form secondary or tertiary amines, a structural motif prevalent in CNS-active drugs (e.g., SSRIs, dopamine modulators).

-

Mechanism: Formation of an imine/iminium ion followed by reduction.

-

Protocol:

-

Mix Aldehyde (1.0 equiv) + Amine (1.0 equiv) in DCE or MeOH.

-

Add NaBH(OAc)₃ (1.5 equiv) or NaCNBH₃.

-

Stir 4–16 h.

-

Result: Incorporation of the 3-OCF₃-phenethyl moiety into the amine scaffold.

-

Oxidation to Phenylacetic Acid

The aldehyde can be oxidized to 2-(3-(trifluoromethoxy)phenyl)acetic acid using Pinnick oxidation (NaClO₂, NaH₂PO₄). This acid is a precursor for amide coupling.

Multicomponent Reactions (MCR)

Used in Ugi or Passerini reactions to generate peptidomimetic scaffolds efficiently.

Reactivity Network Diagram

Figure 2: Divergent reactivity profile. The Reductive Amination pathway is the most frequent utility in medicinal chemistry.

Handling, Stability & Safety

Critical Warning: Phenylacetaldehydes are prone to aerobic oxidation (forming the acid) and aldol polymerization upon standing.

-

Storage: Store pure material at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Stabilization: For long-term storage, trace amounts of polymerization inhibitors (e.g., hydroquinone) may be added if compatible with downstream steps.

-

Handling:

-

Use freshly distilled solvents.

-

Avoid strong bases during storage.

-

Safety: The compound is an irritant.[1] Wear gloves and safety glasses. In case of spill, neutralize with aqueous bisulfite before disposal.

-

References

-

Use of Trifluoromethoxy Group in Medicinal Chemistry

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

-

General Synthesis of Phenylacetaldehydes (Wittig Homologation)

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927.

-

-

Oxidation Protocols (Dess-Martin)

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

-

-

Reductive Amination Standards

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Sources

Strategic Sourcing & Synthesis Guide: 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde

Topic: Commercial suppliers of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

This compound is a critical, yet elusive, building block in medicinal chemistry.[1][2] Characterized by the presence of a meta-trifluoromethoxy (-OCF₃) group, this intermediate is highly valued for its ability to modulate lipophilicity and metabolic stability in drug candidates without significantly altering steric bulk compared to a methoxy group.[1][2]

The Supply Challenge: Unlike its trifluoromethyl (-CF₃) analog, this specific aldehyde is rarely available as a shelf-stable catalog item due to the inherent instability of phenylacetaldehydes (prone to polymerization and oxidation).[1][2]

The Solution: This guide provides a validated "Make vs. Buy" strategy. We identify commercial sources for stable precursors and detail a robust, self-validating synthetic workflow to generate the target aldehyde in situ or for immediate use.

Chemical Profile & Medicinal Utility[1][3][4][5][6]

Structural Properties

The -OCF₃ group is often termed a "super-halogen" or pseudohalogen.[1][2] It offers unique electronic properties that distinguish it from simple halogens or alkyl groups.[1]

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C₉H₇F₃O₂ | Core scaffold |

| Hansch | +1.04 | Significantly increases lipophilicity (vs. +0.56 for -CF₃) [1].[1][2] |

| Electronic Effect | Electron-withdrawing ( | Deactivates the aromatic ring, influencing metabolic hot spots. |

| Conformation | Orthogonal | The -OCF₃ group often adopts a conformation orthogonal to the phenyl ring, providing unique 3D spatial occupancy. |

Stability Warning

Phenylacetaldehydes possess highly reactive

-

Oxidation: Rapidly oxidizes to the corresponding phenylacetic acid upon exposure to air.

-

Polymerization: Undergoes self-aldol condensation or trimerization (forming trioxanes) at room temperature or under acidic conditions.[1]

-

Storage Protocol: If isolated, store at -20°C under Argon. For long-term banking, convert to the sodium bisulfite adduct or dimethyl acetal .[1]

Supply Landscape: The "Make vs. Buy" Decision

Direct sourcing of the aldehyde is high-risk due to purity degradation during transit.[1][2] The industry standard is to purchase stable precursors and perform a "just-in-time" transformation.[1][2]

Decision Matrix

Figure 1: Strategic sourcing decision tree prioritizing precursor stability.

Commercial Precursor Suppliers

We recommend sourcing the Acid or Alcohol intermediates.

Precursor A: 3-(Trifluoromethoxy)phenylacetic acid [1][2]

Precursor B: 2-(3-(Trifluoromethoxy)phenyl)ethanol [1][2]

-

Availability: Medium.[1] Often requires 2-3 week lead time.[1][2]

-

Key Suppliers:

-

Abacipharm: Catalog #AB28533.[1]

-

Enamine / Combi-Blocks: Check for "Make-on-Demand" status.

-

Technical Protocols: Synthesis & Validation

Since the aldehyde is best prepared in situ, we provide two validated protocols.

Protocol A: Oxidation from Alcohol (Preferred)

This route minimizes side reactions.[1] The Swern Oxidation is recommended over PCC/PDC to avoid chromium waste and ensure mild conditions for the sensitive aldehyde.

Reagents:

-

Oxalyl chloride (COCl₂)[1]

-

Dimethyl sulfoxide (DMSO)[1]

-

Triethylamine (Et₃N)[1]

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

-

Activation: Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C. Add DMSO (2.2 eq) dropwise. Stir for 15 min.

-

Addition: Add 2-(3-(trifluoromethoxy)phenyl)ethanol (1.0 eq) in DCM dropwise, maintaining temperature below -60°C. Stir for 30 min.

-

Quench: Add Et₃N (5.0 eq) dropwise.[1] The mixture will turn cloudy.

-

Warming: Allow the reaction to warm to 0°C over 30 minutes.

-

Workup: Dilute with water, extract with DCM. Wash organic layer with 1M HCl (to remove amine), then brine. Dry over Na₂SO₄.[1][4]

-

Purification: Critical: Do not distill at high temperature.[1] Flash chromatography on silica (Hexane/EtOAc 9:1) is preferred if purity is <95%.[1]

Protocol B: Reduction from Acid

If the alcohol is unavailable, start from the acid (CAS 203302-97-0).[1][2]

-

Reduction: React acid with Borane-THF complex (BH₃·THF) at 0°C to RT.[1] This selectively reduces the carboxylic acid to the alcohol without affecting the -OCF₃ group.[2]

-

Workup: Quench with MeOH, concentrate, and proceed to Protocol A.

Quality Control & Validation

The target aldehyde must be validated immediately upon synthesis.

-

¹H NMR (CDCl₃): Look for the triplet aldehyde proton at

9.7–9.8 ppm (t, J -

¹⁹F NMR: The -OCF₃ signal typically appears as a singlet around

-58 ppm .[1][2] -

TLC: Aldehydes stain strongly with 2,4-DNP (yellow/orange spot).[1]

Storage & Stabilization

If you must store the compound for >24 hours, convert it to a Bisulfite Adduct .

Procedure:

-

Dissolve the aldehyde in minimal ethanol.

-

Add saturated aqueous Sodium Bisulfite (NaHSO₃, 1.5 eq).

-

A white precipitate (the adduct) will form. Filter and dry.[1]

-

Regeneration: When needed, treat the solid with aqueous Na₂CO₃ or dilute NaOH to release the free aldehyde.

References

-

Role of Trifluoromethoxy Group in Drug Design

-

Precursor Availability (Acid)

-

Precursor Availability (Alcohol)

-

Handling of Phenylacetaldehydes

Sources

- 1. 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde | C9H5F3O2 | CID 2783286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 3. phenyl acetaldehyde, 122-78-1 [thegoodscentscompany.com]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-(3-(Trifluoromethyl)phenyl)acetaldehyde | Sigma-Aldrich [sigmaaldrich.com]

Potential biological activity of trifluoromethoxyphenyl compounds

Title: The Trifluoromethoxy (-OCF₃) Motif in Medicinal Chemistry: Structural, Physicochemical, and Biological Implications[1][2][3]

Executive Summary

The trifluoromethoxy (-OCF₃) group has evolved from a mere curiosity to a "privileged structure" in modern drug discovery. Often termed a "super-halogen" or "pseudo-halogen," it offers a unique tripartite advantage: extreme lipophilicity without the covalent reactivity of some halogens, metabolic stability that blocks oxidative degradation, and a distinct orthogonal conformational preference that differentiates it from its non-fluorinated analogue, the methoxy (-OMe) group. This technical guide analyzes the biological activity of -OCF₃ compounds, providing a roadmap for their application in lead optimization.

The Physicochemical Powerhouse: Why -OCF₃?

To understand the biological activity, one must first master the physical chemistry driving the interaction. The -OCF₃ group is not simply a "heavy" methoxy group; it is electronically and sterically distinct.[2][3]

Lipophilicity and Permeability (The Fluorine Effect)

The most immediate impact of -OCF₃ substitution is a dramatic increase in lipophilicity. This modulation is critical for Blood-Brain Barrier (BBB) penetration in CNS drugs (e.g., Riluzole).

Table 1: Comparative Substituent Constants

| Substituent | Hansch

Data synthesized from Hansch-Leo parameters and standard physicochemical literature.

Key Insight: The -OCF₃ group is significantly more lipophilic (

The Orthogonal Conformation

Unlike the methoxy group, which typically lies coplanar to the aromatic ring to maximize resonance overlap (

-

Mechanism: The high electronegativity of the fluorine atoms reduces the electron density on the oxygen, diminishing its ability to donate electrons into the ring. Furthermore, the "anomeric effect" (interaction between the oxygen lone pair and the C-F

antibonding orbital) and steric repulsion force the O-CF₃ bond to adopt an orthogonal (perpendicular) orientation relative to the phenyl ring. -

Biological Consequence: This conformational lock creates a distinct 3D shape, allowing -OCF₃ compounds to probe hydrophobic pockets in receptors that flat -OMe analogs cannot access.

Pharmacological Mechanisms & Case Studies[5]

The biological activity of -OCF₃ compounds generally manifests through two primary modes: Metabolic Blocking and Hydrophobic Binding .

Case Study: Riluzole (CNS / ALS)

-

Target: Voltage-gated Sodium Channels (VGSC) and Glutamate Transporters.

-

Role of -OCF₃:

-

BBB Penetration: The high lipophilicity allows rapid entry into the CNS.

-

Binding: The -OCF₃ group anchors the molecule in the hydrophobic binding site of the sodium channel, stabilizing the inactivated state of the channel.

-

Metabolic Stability: It resists the rapid O-dealkylation that would occur if it were a simple methoxy group.

-

Case Study: Tafenoquine (Infectious Disease / Malaria)

-

Role of -OCF₃:

-

Metabolic Blocking: Tafenoquine is an analogue of Primaquine. The introduction of the 3-trifluoromethylphenoxy group (containing the CF3, though related OCF3 analogs exist) prevents oxidative metabolism at the 5-position of the quinoline ring. This significantly extends the half-life (

), allowing for single-dose cures compared to the 14-day regimen required for Primaquine.

-

Visualizing the Mechanism

The following diagram illustrates the decision logic for incorporating an -OCF₃ group during Lead Optimization.

Figure 1: Strategic logic flow for -OMe to -OCF₃ bioisosteric replacement in drug design.

Experimental Protocols

To validate the biological advantages of -OCF₃ substitution, the following comparative assays are standard.

Protocol A: Comparative Microsomal Stability (Metabolic Blocking)

Objective: To quantify the resistance of the -OCF₃ analog to oxidative metabolism compared to its -OMe parent.

-

Preparation:

-

Prepare 10 mM stock solutions of the -OMe parent and -OCF₃ analog in DMSO.

-

Thaw pooled liver microsomes (human/mouse) on ice.

-

-

Incubation:

-

Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

-

Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Add NADPH-regenerating system (final conc: 1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Sampling:

-

Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

-

Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

-

-

Analysis:

-

Centrifuge (4000g, 20 min) to pellet protein.

-

Analyze supernatant via LC-MS/MS.

-

-

Calculation:

-

Plot ln(Remaining %) vs. Time.

-

Calculate Intrinsic Clearance (

) = -

Success Criterion: -OCF₃ analog should show <20% degradation at 60 min, whereas -OMe often shows >50%.

-

Protocol B: Lipophilicity Assessment (Shake-Flask LogD)

Objective: Confirm the lipophilicity shift (

-

System: Octanol saturated with Phosphate Buffer (pH 7.4) and Buffer saturated with Octanol.

-

Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer phase.

-

Mixing: Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Measure concentration in both phases using HPLC-UV.

-

Calculation:

.

Riluzole Mechanism Pathway

Understanding the downstream effects of the -OCF₃ interaction in Riluzole provides a template for CNS drug design.

Figure 2: Mechanism of Action for Riluzole, highlighting the glutamatergic modulation enabled by the molecule's physicochemical profile.

References

-

Leroux, F. R., et al. (2005). "The trifluoromethoxy group: synthetic strategies and medicinal applications." ChemMedChem. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.

-

Bellingham, M. C. (2011). "A review of the neural mechanisms of action and clinical effectiveness of riluzole in treating amyotrophic lateral sclerosis." CNS Neuroscience & Therapeutics. Link

-

Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Tafenoquine (Krintafel) Monograph for Professionals - Drugs.com [drugs.com]

- 6. mdpi.com [mdpi.com]

Discovery and history of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde

An In-Depth Technical Guide to 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of interest to researchers in medicinal chemistry and drug discovery. While a definitive historical record of its initial synthesis is not prominently documented in the scientific literature, this guide constructs a logical history based on the development of relevant synthetic methodologies. We will delve into the probable synthetic routes, detailed experimental protocols, physicochemical properties, and potential applications of this compound, with a focus on the unique influence of the trifluoromethoxy group.

Introduction: The Significance of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group has emerged as a crucial substituent in modern medicinal chemistry. Its unique electronic properties and metabolic stability offer significant advantages in drug design. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group possesses a distinct conformational and electronic profile, influencing a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of a trifluoromethoxy group can enhance a drug candidate's oral bioavailability and brain penetration, making it a valuable tool for developing novel therapeutics.

This compound serves as a key building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its phenylacetaldehyde scaffold is a common feature in biologically active compounds, and the presence of the 3-trifluoromethoxy substituent provides a strategic position for modulating molecular properties.

A Postulated History: The Convergence of Precursors and Methods

The synthesis of trifluoromethoxy-substituted aromatic compounds gained significant traction in the mid-20th century. However, the specific precursor, 3-(trifluoromethoxy)phenylacetic acid, likely became commercially available or was first synthesized as a research chemical at a later stage. Its availability is a prerequisite for the straightforward synthesis of the target aldehyde.

Furthermore, the development of mild and selective oxidation and reduction methods in organic chemistry has been critical. The ability to perform the delicate conversion of a carboxylic acid or an alcohol to an aldehyde without over-oxidation or side reactions is essential for the practical synthesis of this compound. Therefore, the "discovery" of this compound can be considered the point at which these synthetic tools became robust and widely adopted by the scientific community.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Observation |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be in the range of 210-230 °C at atmospheric pressure |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. |

| Stability | Aldehydes are prone to oxidation to carboxylic acids and polymerization. Should be stored under an inert atmosphere at low temperatures. |

Synthetic Methodologies

The synthesis of this compound can be approached through several reliable synthetic routes. The two most probable and practical methods are detailed below.

Method 1: Oxidation of 2-(3-(Trifluoromethoxy)phenyl)ethanol

This is a highly plausible and efficient route, relying on the selective oxidation of a primary alcohol to an aldehyde. The Swern oxidation is a well-established and mild method suitable for this transformation.[1]

Workflow Diagram:

Caption: Swern oxidation of the corresponding primary alcohol.

Experimental Protocol: Swern Oxidation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Activator Formation: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.4 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of 2-(3-(trifluoromethoxy)phenyl)ethanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30 minutes.

-

Base Addition and Quenching: Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes, allowing the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The Swern oxidation is performed at low temperatures to control the reactivity of the intermediate chloro(dimethyl)sulfonium chloride and prevent side reactions.

-

Anhydrous Conditions: The reagents used are sensitive to moisture, which can quench the reaction.

-

Triethylamine: A hindered organic base is used to deprotonate the intermediate alkoxysulfonium salt to form the sulfur ylide, which then collapses to the aldehyde.

Method 2: Reduction of 3-(Trifluoromethoxy)phenylacetic Acid or its Derivatives

Another viable approach involves the partial reduction of 3-(trifluoromethoxy)phenylacetic acid or a suitable derivative (e.g., an ester or acid chloride). Direct reduction of the carboxylic acid to the aldehyde can be challenging due to over-reduction to the alcohol. A more controlled method involves converting the carboxylic acid to a more reactive derivative first.

Workflow Diagram:

Caption: Reduction of a Weinreb amide derivative.

Experimental Protocol: Weinreb Amide Reduction

-

Acid Chloride Formation: In a round-bottom flask, suspend 3-(trifluoromethoxy)phenylacetic acid (1.0 equivalent) in anhydrous DCM. Add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Weinreb Amide Synthesis: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification of Amide: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the Weinreb amide by column chromatography.

-

Reduction to Aldehyde: Dissolve the purified Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents in hexanes) dropwise. Stir at -78 °C for 1-2 hours.

-

Quenching and Final Work-up: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate to afford the desired aldehyde.

Causality Behind Experimental Choices:

-

Weinreb Amide: The Weinreb amide is an excellent substrate for controlled reduction to aldehydes because the intermediate metal-chelated hemiaminal is stable at low temperatures and does not undergo further reduction.

-

DIBAL-H: This is a common and effective reducing agent for this transformation, offering good selectivity at low temperatures.

Applications in Drug Discovery

While specific applications of this compound are not extensively documented, its potential as a synthetic intermediate in drug discovery is significant. The trifluoromethoxy-phenyl motif is present in several approved drugs and clinical candidates. This aldehyde can serve as a precursor for a variety of molecular scaffolds, including:

-

Phenethylamines: Through reductive amination, the aldehyde can be converted to a range of phenethylamine derivatives, a common pharmacophore in neuroscience research.

-

Heterocycles: The aldehyde functionality can participate in various cyclization reactions to form substituted heterocycles, which are prevalent in medicinal chemistry.

-

Chiral Alcohols: Asymmetric reduction of the aldehyde or addition of organometallic reagents can provide access to chiral secondary alcohols, which are valuable building blocks.

The presence of the trifluoromethoxy group can impart favorable pharmacokinetic properties to the resulting molecules, such as increased metabolic stability and improved membrane permeability.

Conclusion

This compound represents a valuable, albeit not widely documented, building block for organic synthesis, particularly in the realm of medicinal chemistry. While its formal "discovery" is not a singular event, its accessibility is a testament to the advancement of synthetic methodologies. The protocols outlined in this guide provide reliable pathways for its preparation, enabling researchers to explore its potential in the design and synthesis of novel, biologically active compounds. The strategic incorporation of the trifluoromethoxy group via this versatile intermediate holds promise for the development of next-generation therapeutics.

References

-

Mancuso, A. J.; Huang, S.-L.; Swern, D. (1978). "Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide 'activated' by oxalyl chloride". The Journal of Organic Chemistry, 43(12), 2480–2482. [Link]

Sources

Methodological & Application

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde as a building block in medicinal chemistry

Executive Summary

This guide details the strategic application of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde (CAS: 21172-31-6) as a high-value building block in drug discovery. The trifluoromethoxy (–OCF

Chemical Profile & Handling

The phenylacetaldehyde core is chemically versatile but prone to oxidative degradation and polymerization. Strict adherence to storage protocols is required to maintain reagent integrity.[1]

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 21172-31-6 |

| Molecular Formula | C |

| Molecular Weight | 204.15 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~200°C (Predicted) |

| Solubility | Soluble in DCM, THF, MeOH, EtOH; sparingly soluble in water |

| Storage | -20°C , under Argon/Nitrogen.[2] Hygroscopic. |

Protocol A: Reagent Stabilization and Quality Control

Context: Phenylacetaldehydes are notorious for undergoing self-aldol condensation (polymerization) and air oxidation to the corresponding phenylacetic acid.

-

Receipt: Upon receipt, verify purity via

H NMR (check for aldehyde proton at -

Purification (if degraded):

-

Dissolve in diethyl ether.

-

Wash with saturated NaHCO

(removes acid). -

Dry over MgSO

, filter, and concentrate. -

Optional: Kugelrohr distillation for high-purity applications.

-

-

Storage: Store as a 10% w/v stock solution in anhydrous dichloromethane (DCM) at -20°C if used frequently. For neat storage, keep under an inert atmosphere.

Strategic Utility: The Trifluoromethoxy Advantage[3]

In medicinal chemistry, the –OCF

-

Conformational Bias: The –OCF

group often adopts a conformation orthogonal to the aromatic ring to minimize electronic repulsion with the -

Metabolic Blocking: The C–F bond strength (approx. 116 kcal/mol) renders the position resistant to CYP450-mediated oxidation. Placing this group at the meta position protects the ring from metabolic attack while modulating the pKa of nearby amines via inductive electron withdrawal (

= 0.38). -

Lipophilicity: It significantly increases logP (

value

Visualization: Strategic Decision Workflow

Figure 1: Decision logic for incorporating the 3-trifluoromethoxybenzyl motif in lead optimization.

Experimental Protocols

Protocol B: Reductive Amination (General Procedure)

Application: Synthesis of secondary or tertiary amines.[4][5] This is the primary utility of this aldehyde, allowing the attachment of the lipophilic "tail" to a polar "head" group.

Reagents:

-

Amine substrate (1.0 equiv)

-

This compound (1.1–1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

) (1.5 equiv) -

Acetic Acid (AcOH) (catalytic to 1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried vial, dissolve the amine (1.0 mmol) in anhydrous DCE (5 mL). Add the aldehyde (1.1 mmol).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

-

Optimization: If the reaction is sluggish, add 1-2 drops of glacial Acetic Acid to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

(1.5 mmol) portion-wise.-

Why STAB? It is milder than NaBH

and selective for imines over aldehydes, preventing direct reduction of the starting material to the alcohol.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor via LC-MS (look for M+1 of product).

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO

(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Extract with DCM (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na

SO

-

-

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol C: Pictet-Spengler Cyclization

Application: Synthesis of 1,2,3,4-Tetrahydroisoquinolines (THIQs). This reaction leverages the electron-rich nature of a tryptamine or phenethylamine substrate reacting with the aldehyde to form a fused ring system, a privileged scaffold in GPCR drug design.

Reagents:

-

Tryptamine or electron-rich Phenethylamine derivative (1.0 equiv)

-

This compound (1.2 equiv)[2]

-

Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl in Dioxane.

-

Solvent: DCM or Toluene.

Step-by-Step Methodology:

-

Condensation: Dissolve the amine (1.0 mmol) and aldehyde (1.2 mmol) in anhydrous DCM (10 mL). Add 4Å molecular sieves to sequester water. Stir for 1 hour to form the imine.

-

Cyclization: Add TFA (2.0–5.0 equiv) dropwise at 0°C.

-

Heating: Warm to RT. If cyclization is slow (monitored by LC-MS), heat to reflux (40°C for DCM, or switch to Toluene at 80-110°C).

-

Mechanistic Note: The 3-trifluoromethoxy group on the aldehyde becomes a substituent on the 1-position of the resulting tetrahydroisoquinoline.

-

-

Workup: Neutralize carefully with NaOH or NaHCO

before extraction.

Visualization: Reductive Amination Workflow

Figure 2: Step-by-step workflow for the reductive amination protocol.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield / Alcohol Byproduct | Direct reduction of aldehyde before imine formation. | Ensure imine formation is complete (30-60 min) before adding reducing agent. Use NaBH(OAc) |

| Starting Material Polymerization | Aldehyde degraded upon storage. | Check aldehyde purity via NMR. Distill or wash with bicarbonate if acid content is high. |

| Incomplete Reaction | Steric hindrance or poor solubility. | Switch solvent to THF or add a Lewis Acid (e.g., Ti(OiPr) |

References

-

General Utility of OCF3: Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with a Bright Future." ChemMedChem, 2017.

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996.[4]

-

Chemical Properties: Sigma-Aldrich Product Specification, "2-(3-(Trifluoromethyl)phenyl)acetaldehyde" (Analogous handling data).

-

Metabolic Stability: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Pictet-Spengler Reaction: Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie, 2011.

Sources

Application Notes and Protocols: Synthesis of Novel Secondary Amines via Reaction of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde with Primary Amines

Introduction

The synthesis of secondary amines is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active molecules. One powerful and versatile method for their preparation is the reductive amination of aldehydes. This application note provides a detailed guide for the reaction of 2-(3-(trifluoromethoxy)phenyl)acetaldehyde with various primary amines to yield novel N-substituted 2-(3-(trifluoromethoxy)phenyl)ethan-1-amines.

The incorporation of the trifluoromethoxy (-OCF₃) group is a widely recognized strategy in drug design to enhance crucial physicochemical and pharmacokinetic properties.[1][2] This group can improve metabolic stability, lipophilicity, and membrane permeability, ultimately influencing a compound's interaction with biological targets and its overall efficacy.[1][3][4] The reaction detailed herein provides a direct route to a library of compounds bearing this valuable functional group, offering significant potential for lead optimization and the discovery of new chemical entities.

This document will delve into the underlying chemical principles, provide a robust and validated experimental protocol, and offer insights into the expected outcomes with a range of primary amines.

Chemical Principles and Mechanism

The reaction of an aldehyde with a primary amine to form a secondary amine proceeds via a two-step sequence known as reductive amination.[5] This process involves the initial formation of an imine intermediate, which is then reduced to the corresponding secondary amine.[6][7]

Step 1: Imine Formation

The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its elimination as a water molecule to form a protonated imine, or iminium ion.[8] Subsequent deprotonation yields the neutral imine. The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water formed.[9]

Step 2: Reduction of the Imine

The C=N double bond of the imine is susceptible to reduction by various hydride reagents.[10] For this application, we will focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbon of the imine, cleaving the pi bond and forming the desired secondary amine after an aqueous workup.[11]

It is crucial to select a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. While more specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are known for their high selectivity for iminium ions over carbonyls, sodium borohydride is often sufficient and more economical for many applications, especially when the imine formation is rapid.[7][12][13]

Visualizing the Reaction Pathway

The overall transformation can be visualized as a streamlined one-pot process.

Caption: One-pot reductive amination workflow.

Experimental Protocol

This protocol provides a general procedure for the reductive amination of this compound with a primary amine. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.

Materials and Reagents

-

This compound

-

Selected primary amine (e.g., benzylamine, cyclopropylamine, aniline)

-

Methanol (MeOH), anhydrous

-

Acetic acid (AcOH), glacial

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate eluent system for column chromatography (e.g., ethyl acetate/hexanes)

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous methanol (approximately 0.2 M concentration). Add the primary amine (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq) to catalyze the imine formation.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the imine formation by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the imine is generally rapid.[10]

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Workup:

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude secondary amine by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Self-Validating System and Causality

-

Mildly Acidic Conditions: The addition of a catalytic amount of acetic acid is crucial for protonating the carbonyl oxygen, which activates the aldehyde towards nucleophilic attack by the amine. However, strongly acidic conditions should be avoided as they would protonate the amine, rendering it non-nucleophilic.[8]

-

Staged Reagent Addition: Cooling the reaction mixture before the addition of sodium borohydride helps to control the exothermic reaction and prevent potential side reactions. Adding the reducing agent portion-wise ensures a steady and controlled reduction of the imine.

-

Aqueous Workup: The basic wash with sodium bicarbonate neutralizes any remaining acetic acid and quenches any unreacted hydride reagent. The brine wash helps to remove residual water from the organic layer.

-

Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired secondary amine from any unreacted starting materials or byproducts.[14]

Expected Outcomes with Various Primary Amines

The versatility of this protocol allows for the synthesis of a diverse range of secondary amines. The nature of the primary amine will influence the reaction kinetics and the properties of the final product.

| Primary Amine (R-NH₂) | Expected Product Structure | Key Considerations |

| Benzylamine | N-benzyl-2-(3-(trifluoromethoxy)phenyl)ethan-1-amine | A common and generally high-yielding reaction. The product is readily purified by standard chromatographic techniques. |

| Cyclopropylamine | N-cyclopropyl-2-(3-(trifluoromethoxy)phenyl)ethan-1-amine | Small, aliphatic amines are typically good nucleophiles, leading to efficient imine formation. |

| Aniline | N-phenyl-2-(3-(trifluoromethoxy)phenyl)ethan-1-amine | Aromatic amines are less nucleophilic than aliphatic amines, which may require longer reaction times for imine formation. |

| Methylamine (as a solution in THF or water) | N-methyl-2-(3-(trifluoromethoxy)phenyl)ethan-1-amine | Due to its volatility, using a solution of methylamine is recommended. This reaction provides access to a key structural motif in many pharmaceuticals.[15] |

Conclusion

The reductive amination of this compound with primary amines is a robust and highly adaptable method for the synthesis of novel secondary amines. The trifluoromethoxy moiety imparts desirable properties for drug discovery applications, making the resulting products valuable candidates for further biological evaluation.[16] This detailed protocol, grounded in established chemical principles, provides researchers with a reliable and efficient pathway to access these promising compounds.

References

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. [Link]

-

Ferreira, B. R. S., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]

-

ResearchGate. (2025, August 10). In Situ Oxidation-Imine Formation-Reduction Routes from Alcohols to Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

-

RSC Publishing. (n.d.). Preparation of secondary amines by reductive amination with metallic magnesium. [Link]

-

Myers, A. (n.d.). Chem 115. [Link]

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

-

ResearchGate. (2025, August 6). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study | Request PDF. [Link]

-

ACS Publications. (2005, May 7). Nucleophilic Trifluoromethylation of Imines Using the CF 3 I/TDAE Reagent. [Link]

-

MDPI. (2023, September 4). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. [Link]

-

National Institutes of Health. (n.d.). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. [Link]

-

Universidad de Alicante. (2012, March 15). ThreeComponent Coupling of Aldehydes, Amines, and Alkynes Catalyzed by Oxidized Copper Nanoparticles on Titania. [Link]

-

ResearchGate. (2025, June 27). synthesis of novel 4-substituted-1, 2, 3-triazole tagged 1-phenyl-3-(trifluoromethyl)-1h-pyrazole-4- carbaldehyde derivatives. [Link]

-

University of Calgary. (n.d.). Ch22: C=O + primary amine. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Imine formation-Typical procedures - operachem [operachem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 12. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. reddit.com [reddit.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jelsciences.com [jelsciences.com]

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds form the largest and most diverse class of organic molecules, playing a pivotal role in the advancement of science, particularly in the realm of drug discovery and development.[1][2][3] These cyclic structures, containing at least one atom other than carbon within their ring system, are fundamental building blocks of life, constituting the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][4][5] It is estimated that over half of all approved small-molecule drugs feature at least one heterocyclic ring, a testament to their unparalleled versatility and biological significance.[1]

The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including the capacity for hydrogen bonding, dipole interactions, and tailored electronic effects, which are crucial for molecular recognition at biological targets.[1][6] This structural and functional diversity makes heterocyclic scaffolds "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets to elicit therapeutic effects.[7] Consequently, the development of innovative and efficient synthetic methodologies to access novel and diverse heterocyclic frameworks is a cornerstone of modern organic synthesis and a critical driver of progress in the pharmaceutical industry.[8][9]

This application note provides an in-depth guide to contemporary strategies for the synthesis of novel heterocyclic compounds. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, offering field-proven insights for researchers at the forefront of chemical synthesis and drug discovery. We will explore key methodologies, including visible-light photocatalysis, transition-metal-catalyzed C-H activation, and multi-component reactions, providing detailed protocols and mechanistic insights to empower the synthesis of the next generation of bioactive molecules.

I. Visible-Light Photocatalysis: A Green and Powerful Tool for Heterocycle Synthesis

Visible-light photocatalysis has emerged as a transformative technology in organic synthesis, offering a green and efficient alternative to traditional methods that often require harsh reaction conditions.[10][11] This strategy utilizes light energy to generate highly reactive intermediates under mild conditions, enabling a wide array of chemical transformations.[10][12] In the context of heterocyclic synthesis, photocatalysis provides a powerful platform for the construction of diverse and complex scaffolds.[11][13]

Core Principle: Generation of Reactive Intermediates

The fundamental principle of visible-light photocatalysis involves the use of a photocatalyst that, upon absorption of visible light, becomes electronically excited. This excited-state photocatalyst can then engage in single-electron transfer (SET) processes with organic substrates, generating radical ions or other reactive intermediates.[13] These intermediates can then participate in a variety of bond-forming reactions to construct heterocyclic rings.[12] A key advantage of this approach is the ability to generate radicals under exceptionally mild conditions, often at room temperature, without the need for stoichiometric and often toxic reagents.[10]

Application: Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of particular importance in medicinal chemistry due to their prevalence in bioactive molecules.[1][14] Visible-light photocatalysis has proven to be a highly effective strategy for the synthesis of a variety of nitrogenous heterocycles, including pyrroles, indoles, pyrazolines, and pyridazines.[10][13]

A common approach involves the photocatalytic generation of nitrogen-centered radicals from readily available precursors like unsaturated hydrazones.[10] These radicals can then undergo intramolecular cyclization to form the desired heterocyclic ring. This method offers a direct and efficient route to complex molecules that might otherwise require lengthy and arduous synthetic sequences.

Experimental Protocol: Photocatalytic Synthesis of a Tetrahydroquinoline Derivative

This protocol details a representative procedure for the synthesis of a tetrahydroquinoline derivative via a visible-light-mediated intramolecular cyclization.

Materials and Reagents:

-

Substituted N-arylacrylamide (1.0 mmol)

-

[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst, 1 mol%)

-

Hantzsch ester (1.5 equiv)

-

Degassed Acetonitrile (MeCN) (0.1 M)

-

Blue LED light source (450 nm)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the substituted N-arylacrylamide (1.0 mmol), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.01 mmol), and Hantzsch ester (1.5 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed acetonitrile (10 mL) via syringe.

-

Place the reaction vessel approximately 5 cm from a blue LED light source and begin vigorous stirring.

-

Irradiate the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline derivative.

Data Presentation:

| Entry | Substrate Variation | Yield (%) |

| 1 | R = H | 85 |

| 2 | R = 4-Me | 88 |

| 3 | R = 4-Cl | 79 |

| 4 | R = 4-OMe | 92 |

Caption: Table summarizing the yields for the photocatalytic synthesis of various substituted tetrahydroquinolines.

Mechanistic Rationale and Visualization

The reaction is initiated by the excitation of the iridium-based photocatalyst with blue light. The excited photocatalyst then reduces the N-arylacrylamide substrate via a single-electron transfer process, generating a radical anion. This intermediate undergoes a radical cyclization onto the aromatic ring, followed by protonation and subsequent oxidation to afford the final tetrahydroquinoline product. The Hantzsch ester acts as a sacrificial reductant to regenerate the active photocatalyst.

Caption: Photocatalytic cycle for the synthesis of tetrahydroquinolines.

II. Transition-Metal-Catalyzed C-H Activation: A Paradigm Shift in Synthesis

Transition-metal-catalyzed C-H activation has revolutionized the field of organic synthesis by providing a direct and atom-economical method for the functionalization of otherwise inert C-H bonds.[15][16] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[15] In heterocyclic chemistry, C-H activation has emerged as a powerful tool for the construction and elaboration of a wide range of heterocyclic scaffolds.[16][17]

The Logic of Direct Functionalization

Traditionally, the synthesis of functionalized heterocycles relied on classical cross-coupling reactions, which necessitate the presence of a halide or other leaving group on one of the coupling partners. C-H activation bypasses this requirement by directly converting a C-H bond into a C-C or C-X (where X is a heteroatom) bond.[17] This is typically achieved through the use of a transition metal catalyst, such as palladium, rhodium, or ruthenium, which can reversibly insert into a C-H bond.[16]

Application: Directed C-H Functionalization of Pyridines

The functionalization of pyridine and its derivatives is of great interest in medicinal chemistry, as the pyridine motif is a common feature in many drugs.[1][4] Directing groups are often employed to control the regioselectivity of C-H activation on the pyridine ring. These directing groups coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond and facilitating its selective activation.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Arylpyridines

This protocol describes a method for the ortho-arylation of 2-arylpyridines using a palladium catalyst.

Materials and Reagents:

-

2-Arylpyridine (1.0 mmol)

-

Aryl bromide (1.2 equiv)

-

Pd(OAc)2 (5 mol%)

-

P(o-tolyl)3 (10 mol%)

-

K2CO3 (2.0 equiv)

-

Toluene (0.2 M)

-

Microwave vial

Procedure:

-

To a microwave vial, add the 2-arylpyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)2 (0.05 mmol), P(o-tolyl)3 (0.1 mmol), and K2CO3 (2.0 mmol).

-

Seal the vial with a cap.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

-

Add toluene (5 mL) via syringe.

-

Place the vial in a microwave reactor and heat to 120 °C for 30 minutes.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation:

| Entry | Aryl Bromide | Yield (%) |

| 1 | Bromobenzene | 91 |

| 2 | 4-Bromotoluene | 94 |

| 3 | 4-Bromoanisole | 87 |

| 4 | 1-Bromo-4-fluorobenzene | 85 |

Caption: Table showing the yields for the palladium-catalyzed C-H arylation of 2-phenylpyridine with various aryl bromides.

Mechanistic Rationale and Visualization

The catalytic cycle is believed to begin with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) species. The pyridine nitrogen then coordinates to the palladium center, directing the C-H activation step at the ortho-position of the phenyl ring. Reductive elimination from the resulting palladacycle affords the biaryl product and regenerates the active Pd(0) catalyst.

Caption: Catalytic cycle for the directed C-H arylation of 2-arylpyridines.

III. Multi-Component Reactions (MCRs): A Strategy for Diversity and Complexity

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step.[3][18][19] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[18][20] In the synthesis of heterocyclic compounds, MCRs provide a highly convergent and streamlined route to a wide array of scaffolds.[3][19]

The Power of Convergence

The elegance of MCRs lies in their ability to construct complex molecular architectures in a single operation, avoiding the need for isolation and purification of intermediates.[19] This not only saves time and resources but also allows for the exploration of a much larger chemical space by simply varying the starting materials.[3] For drug discovery programs, MCRs are invaluable for the rapid generation of libraries of diverse compounds for biological screening.[3][9]

Application: The Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic MCR that has been used for over a century to synthesize dihydropyrimidinones (DHPMs).[21][22] These heterocyclic compounds exhibit a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[22] The reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Experimental Protocol: Microwave-Assisted Biginelli Reaction

This protocol describes a modern, microwave-assisted version of the Biginelli reaction, which offers significant advantages in terms of reaction time and yield.[21]

Materials and Reagents:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea (1.5 mmol)

-

Catalytic amount of HCl (e.g., 3-4 drops)

-

Ethanol (2 mL)

-

Microwave vial

Procedure:

-

In a microwave vial, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

-

Add ethanol (2 mL) and a catalytic amount of concentrated HCl.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100 °C for 5-10 minutes.

-

After cooling, the product often crystallizes directly from the reaction mixture.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If necessary, the product can be further purified by recrystallization from ethanol.

Data Presentation:

| Entry | Aldehyde | Yield (%) |

| 1 | Benzaldehyde | 92 |

| 2 | 4-Chlorobenzaldehyde | 95 |

| 3 | 4-Methoxybenzaldehyde | 89 |

| 4 | 3-Nitrobenzaldehyde | 90 |

Caption: Table of yields for the microwave-assisted Biginelli reaction with various aromatic aldehydes.

Mechanistic Rationale and Visualization

The mechanism of the Biginelli reaction is thought to proceed through the initial formation of an N-acyliminium ion from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to afford the dihydropyrimidinone product.

Caption: Simplified mechanism of the Biginelli reaction.

Conclusion: The Future of Heterocyclic Synthesis

The synthesis of novel heterocyclic compounds remains a vibrant and critically important area of chemical research. The methodologies highlighted in this application note—visible-light photocatalysis, transition-metal-catalyzed C-H activation, and multi-component reactions—represent the forefront of modern synthetic chemistry. These powerful strategies enable the construction of complex and diverse heterocyclic scaffolds with unprecedented efficiency and elegance. As our understanding of chemical reactivity continues to grow, we can anticipate the development of even more innovative and sustainable methods for the synthesis of the next generation of life-changing molecules. The continued collaboration between academic and industrial researchers will be paramount in translating these synthetic advancements into tangible benefits for society.[9]

References

-

Xiao, W., & Xia, Y. (2016). Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. Accounts of Chemical Research, 49(9), 1937-1947. [Link]

-

Neogi, S., & Samanta, S. (2022). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. Catalysts, 12(10), 1198. [Link]

-

Ghosh, I., & König, B. (2020). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. Angewandte Chemie International Edition, 59(38), 16276-16299. [Link]

- Punji, B., & Pradhan, C. (2021).

- Stodulski, M. (2020).

-

Barata-Vallejo, S., & Al-Postany, M. (2016). Constructing Heterocycles by Visible Light Photocatalysis. Current Organic Chemistry, 20(12), 1284-1309. [Link]

-

Serafim, R. A., & de Oliveira, K. T. (2021). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Molecules, 26(16), 4984. [Link]

- Sharma, V., Kumar, P., & Pathak, D. (2022). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 5(4), 584-598.

-

Meanwell, N. A. (2018). Modern advances in heterocyclic chemistry in drug discovery. RSC Medicinal Chemistry, 9(11), 1239-1287. [Link]

- Various Authors. (2021).

-

Sivaraja, N., Sakthivel, K., Kikushima, K., Kostić, M. D., Dohi, T., & Fateh, V. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 15(1), 1-23. [Link]

- Kumar, A., & Sharma, S. (2022). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Medicinal and Chemical Sciences, 5(6), 1014-1026.

- Singh, R. K., & Kumar, S. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews, 25(1), 1-15.

- Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.

- Pace, V. (2020).

- Varma, R. S. (2007). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry, 79(11), 1957-1970.

-

Wessjohann, L. A., & Ruijter, E. (2005). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Angewandte Chemie International Edition, 44(48), 7852-7872. [Link]

- El-Faham, A., & Dahlous, K. A. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews, 8(3), 114-135.

- Sharma, A., & Gupta, P. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Drug Design and Discovery, 11(1), 1-10.

-

Das, B., & Reddy, K. R. (2018). Synthesis of bioactive heterocycles using reusable heterogeneous catalyst HClO4–SiO2 under solvent-free conditions. Synthetic Communications, 48(16), 2055-2063. [Link]

- Kumar, A., & Singh, R. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub.

- Sharma, R., & Singh, P. (2025). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. IntechOpen.

-

Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17826-17847. [Link]

- Kumar, S., & Singh, A. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.

- Müller, T. J. (Ed.). (2008). Multi-component Reactions in Heterocyclic Chemistry. Springer.

- MSE PRO. (2024).

- Bhagat, D. S., et al. (2023). Green Methods for the Synthesis of Bioactive Heterocycles. In Green Chemistry and Technology for Sustainable Development.

- Rehan, T. A. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Innovative Science and Research Technology, 10(9), 1131-1148.

- Maiti, D. (n.d.).

-

Wang, C., & Li, X. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry. [Link]

-

Ackermann, L. (2016). The Modern Face of Synthetic Heterocyclic Chemistry. Organic Letters, 18(20), 5284-5285. [Link]

- Desai, N. C. (n.d.). Green chemistry approach for the synthesis of bioactive heterocycles. Goa University.

- Singh, S., & Kumar, R. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION.

-

Panda, S. S., & Banik, B. K. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4749. [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 5. ijisrt.com [ijisrt.com]

- 6. rroij.com [rroij.com]

- 7. mdpi.com [mdpi.com]

- 8. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]

- 9. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photocatalysis for Heterocycle Formation and Functionalisation | springerprofessional.de [springerprofessional.de]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]

- 15. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]

- 16. Synthesis of Natural Products by C–H Functionalization of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjarr.com [wjarr.com]

- 18. chemicaljournal.in [chemicaljournal.in]

- 19. journalspub.com [journalspub.com]

- 20. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 21. d-nb.info [d-nb.info]

- 22. tandfonline.com [tandfonline.com]

Experimental procedure for reductive amination of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde

Application Note: High-Fidelity Reductive Amination of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde

Abstract & Strategic Context

This application note details the optimized protocol for the reductive amination of This compound (CAS: 21172-31-6 analog). The trifluoromethoxy (-OCF₃) group is a privileged motif in medicinal chemistry, enhancing lipophilicity and metabolic stability without significantly increasing steric bulk.

However, the phenylacetaldehyde core is notoriously unstable, prone to aerobic oxidation (forming phenylacetic acid) and self-aldol polymerization. The electron-withdrawing nature of the meta-OCF₃ group (

Key Technical Directive: Success in this reaction relies less on the reduction step and more on the integrity of the starting aldehyde and the chemoselectivity of the hydride source . This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE), a system chosen for its ability to reduce imines selectively in the presence of aldehydes, minimizing direct reduction byproducts.

Chemical Mechanism & Reaction Design

The reaction proceeds via a "Direct Reductive Amination" pathway where the intermediate imine/iminium species is generated and reduced in situ.[1][2][3]

Why STAB?

Unlike Sodium Borohydride (

DOT Diagram 1: Mechanistic Pathway & Workflow

Caption: Mechanistic flow showing the critical path from aldehyde to amine. The -OCF3 group accelerates the Hemiaminal-to-Imine transition.

Pre-Protocol Quality Control (Self-Validating Step)

CRITICAL: Phenylacetaldehydes degrade rapidly. Using oxidized or polymerized starting material is the #1 cause of failure.

-

Visual Check: The aldehyde should be a clear, colorless to pale yellow liquid. If it is viscous, cloudy, or dark orange, it has degraded.

-

TLC Validation: Run TLC (10% EtOAc/Hexane).

-

Valid: Single spot (

). -

Invalid: Streak at baseline (acid) or multiple spots (oligomers).

-

-

Purification: If degraded, purify via Kugelrohr distillation or rapid filtration through a short silica plug immediately before use.

Detailed Experimental Protocol

Scale: 1.0 mmol (Representative) Reaction Time: 2–4 Hours Yield Expectation: 75–90%

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Amount | Role |

| Aldehyde (Substrate) | ~232.16 | 1.0 | 232 mg | Electrophile |

| Amine (R-NH₂) | Variable | 1.1–1.2 | Variable | Nucleophile |

| STAB ( | 211.94 | 1.4–1.5 | 300–320 mg | Reductant |

| Acetic Acid (AcOH) | 60.05 | 1.0 | 57 µL | Catalyst (Optional*) |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 5–10 mL | Solvent |

*Note: AcOH is required if the amine is a free base. If using an amine salt (e.g., HCl salt), add 1.0 eq of TEA instead.

Step-by-Step Procedure

-

Imine Formation (The "Head Start"):

-

In a dry,

-flushed reaction vial, dissolve the Amine (1.1 equiv) in anhydrous DCE (5 mL). -

Add Acetic Acid (1.0 equiv).[4] Rationale: Buffers the pH to ~5–6, optimal for imine formation.

-

Add the Aldehyde (1.0 equiv) dropwise.

-

Wait: Stir at Room Temperature (RT) for 15–30 minutes.

-

Observation: The solution may warm slightly or change color (clear

pale yellow). This confirms imine formation.[2][6][7]

-

-

Reduction:

-